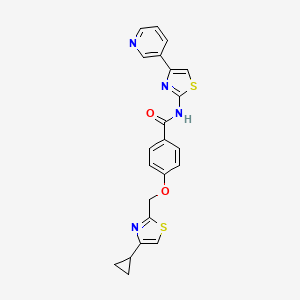

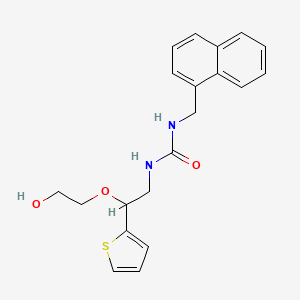

![molecular formula C18H27N3O3S B2776599 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide CAS No. 897611-68-6](/img/structure/B2776599.png)

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been reported . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis

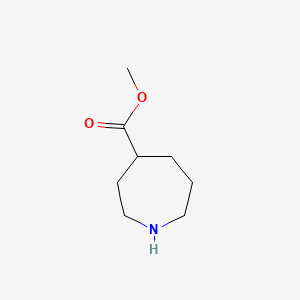

The molecular formula of “N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide” is C16H23N3O3S. The molecular weight is 337.44.Chemical Reactions Analysis

The synthesis of similar compounds involved the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . The reaction resulted in the formation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .Scientific Research Applications

Synthesis and Therapeutic Potential

Anticancer Activity : Compounds with phenylaminosulfanyl moieties, similar in structural complexity to the query compound, have been synthesized and evaluated for their anticancer activities. These compounds exhibited potent cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. Their cytotoxic mechanisms involve apoptosis induction and cell cycle arrest, primarily through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).

Antibacterial Activity : Arylpiperazinyl derivatives, which share a structural component with the query compound, have been synthesized and demonstrated notable antibacterial activity, particularly against MRSA and VRE resistant Gram-positive strains. These findings suggest the potential of such compounds in addressing antibiotic resistance challenges (Jang et al., 2004).

Anticonvulsant Activity : Compounds featuring sulfonylurea functionalities have been evaluated for their anticonvulsant properties. Specifically, N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea and related derivatives showed significant efficacy in the maximal electroshock seizure test in mice, hinting at their potential as novel anticonvulsant agents (Masereel et al., 1997).

Antidiabetic Drugs : Arylsulfonamidothiazoles, structurally related to the query compound, have been identified as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition mechanism offers a promising approach for attenuating hepatic gluconeogenesis, thereby providing a potential therapeutic strategy for type 2 diabetes management (Barf et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide” is not available, similar compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant activity . In the in vitro studies, the most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels .

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-18(16-6-4-5-7-16)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIXBDIQZBMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

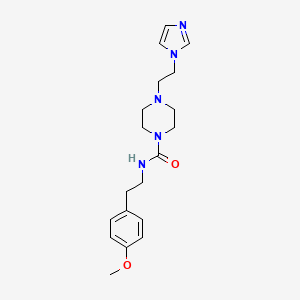

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2776523.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2776525.png)

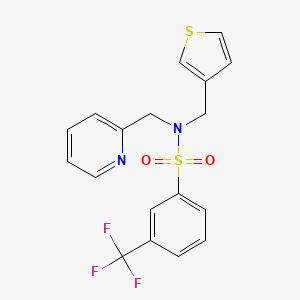

![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776526.png)

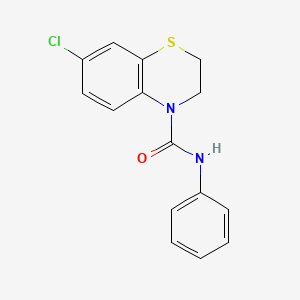

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2776531.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2776539.png)